molecular formula C11H12N2S B14033737 5-(4-Ethylphenyl)thiazol-2-amine

5-(4-Ethylphenyl)thiazol-2-amine

Katalognummer: B14033737
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: PCUBCCOQCHUYKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Ethylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with a 4-ethylphenyl group at the 5-position and an amine group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thioamides. For instance, the reaction of 4-ethylbenzoyl chloride with thiourea under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between α-haloketones and thioamides .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Ethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(4-Ethylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of dyes, pigments, and photographic sensitizers

Wirkmechanismus

The mechanism of action of 5-(4-Ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Ethylphenyl)thiazol-2-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Biologische Aktivität

5-(4-Ethylphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of an ethyl group on the phenyl ring, may significantly influence its biological properties, making it a valuable subject for research.

The synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions that yield various thiazole derivatives. Its unique structure allows for modifications that can enhance its biological activity. The compound's ability to undergo oxidation and reduction reactions also suggests potential pathways for further functionalization, which could lead to the development of more potent derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit key enzymes such as kinases and proteases, which are crucial in cellular signaling and regulatory pathways. Additionally, this compound can interact with nucleic acids (DNA and RNA), potentially affecting gene expression and protein synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Aspergillus oryzae. The compound's antibacterial activity was evaluated using the cup plate method, showing promising results at concentrations as low as 1 µg/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties. In various studies, it has been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, molecular docking studies revealed that derivatives of this compound can effectively bind to cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This binding leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against HCT-116 colon carcinoma cells. The MTT assay indicated that these compounds could effectively reduce cell viability, supporting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial effects of thiazole derivatives, this compound was tested against several bacterial strains. The results confirmed its effectiveness, particularly against gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been extensively studied to understand how modifications can enhance its biological activity. Key findings include:

Modification Effect on Activity
Ethyl group on phenyl ringEnhances lipophilicity and cellular uptake
Substituents on thiazole ringAffects enzyme inhibition potency
Variations in amine groupsAlters binding affinity to target proteins

Research indicates that specific substitutions can lead to improved potency against targeted diseases, paving the way for the development of novel therapeutic agents based on this scaffold .

Eigenschaften

Molekularformel

C11H12N2S

Molekulargewicht

204.29 g/mol

IUPAC-Name

5-(4-ethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13)

InChI-Schlüssel

PCUBCCOQCHUYKK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.